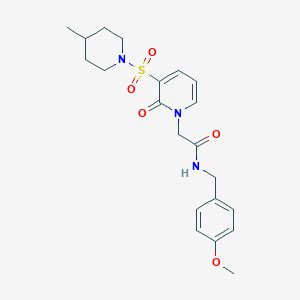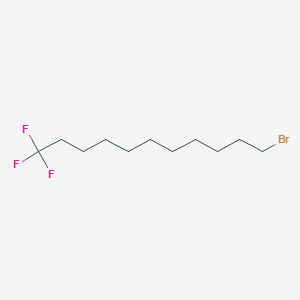
Undecane, 11-bromo-1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane, 11-bromo-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H20BrF3 It is a derivative of undecane, where the eleventh carbon atom is substituted with a bromine atom and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 11-bromo-1,1,1-trifluoro- typically involves the bromination and fluorination of undecane. One common method is the radical bromination of undecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 11-bromo-undecane is then subjected to fluorination using a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions to yield undecane, 11-bromo-1,1,1-trifluoro-.
Industrial Production Methods
Industrial production of undecane, 11-bromo-1,1,1-trifluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive intermediates and ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undecane, 11-bromo-1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 11-hydroxy-1,1,1-trifluoro-undecane, 11-cyano-1,1,1-trifluoro-undecane, or 11-amino-1,1,1-trifluoro-undecane.
Reduction: Formation of undecane, 1,1,1-trifluoro-.
Oxidation: Formation of 11-trifluoromethyl-undecanoic acid.
Aplicaciones Científicas De Investigación
Undecane, 11-bromo-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and as a probe for investigating lipid-protein interactions.
Medicine: Potential use in the development of pharmaceuticals and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants.
Mecanismo De Acción
The mechanism of action of undecane, 11-bromo-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
11-Bromo-1-undecanol: Similar structure but lacks the trifluoromethyl group.
1,11-Dibromoundecane: Contains two bromine atoms instead of one bromine and three fluorine atoms.
1-Bromoundecane: Contains only one bromine atom without any fluorine substitution.
Uniqueness
Undecane, 11-bromo-1,1,1-trifluoro- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its non-fluorinated counterparts.
Propiedades
IUPAC Name |
11-bromo-1,1,1-trifluoroundecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFVMAHAGLMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2429350.png)
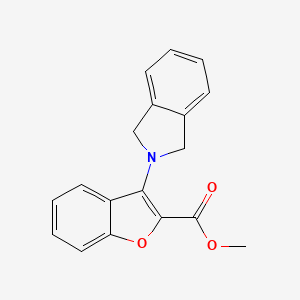
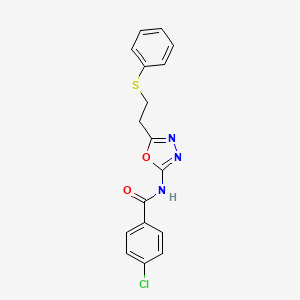
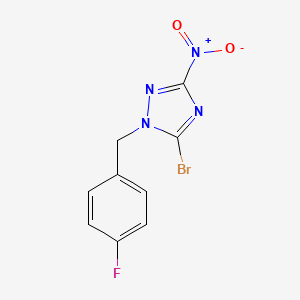
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2429358.png)
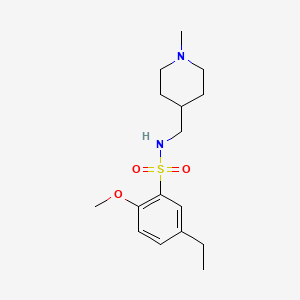
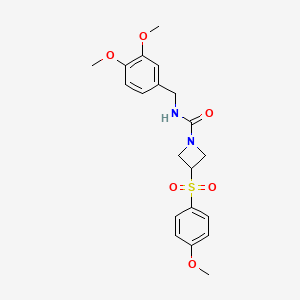
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2429363.png)
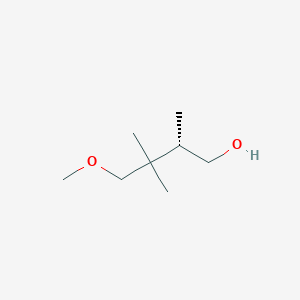
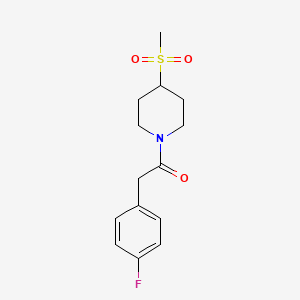
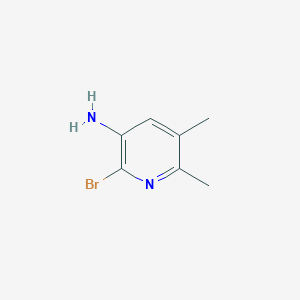
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
